

Palmitic Acid-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Palmitic acid-d4

Cat. No.: B3044209

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Palmitic Acid-d4**, a deuterated analog of palmitic acid. It is intended to serve as a valuable resource for researchers and professionals involved in drug development, metabolic studies, and lipidomics. This document outlines the key physicochemical properties, detailed experimental protocols, and relevant biological pathways associated with the use of this stable isotope-labeled compound.

Core Physicochemical Data

Palmitic acid-d4 is a valuable tool in metabolic research, primarily utilized as an internal standard or a tracer in mass spectrometry-based analyses. Its deuteration provides a distinct mass shift, allowing for accurate quantification and differentiation from its endogenous, non-labeled counterpart.

Property	Value	Citations
CAS Number	75736-47-9 or 75736-49-1	[1] [2] [3]
Molecular Formula	C ₁₆ H ₂₈ D ₄ O ₂	[1]
Molecular Weight	260.45 g/mol	[1] [4] [5]
Appearance	Solid	
Applications	Internal standard for quantitative analysis (NMR, GC-MS, LC-MS), metabolic tracer in lipidomics and metabolism studies.	[5]
Solubility	Soluble in Ethanol, DMSO, and DMF.	

Experimental Protocols

The use of palmitic acid and its deuterated analogs in research necessitates specific handling and preparation to ensure experimental reproducibility and accuracy. Below are detailed methodologies for common applications.

Preparation of Palmitic Acid-BSA Conjugate for Cell Culture

The poor solubility of palmitic acid in aqueous media requires its conjugation with bovine serum albumin (BSA) for in vitro studies.

Materials:

- **Palmitic acid-d4**
- Fatty acid-free BSA
- 0.1 M NaOH
- Sterile PBS

- Cell culture medium (e.g., DMEM)

Procedure:

- Stock Solution Preparation: Dissolve **Palmitic Acid-d4** in ethanol to create a concentrated stock solution (e.g., 100 mM).
- Saponification: In a sterile tube, add the desired amount of the ethanolic stock solution. Evaporate the ethanol under a stream of nitrogen gas. Add 0.1 M NaOH to the dried fatty acid to form the sodium salt. Heat at 70°C for 30 minutes to facilitate saponification.
- BSA Conjugation: Prepare a BSA solution (e.g., 10% w/v) in sterile PBS or cell culture medium. While vortexing the BSA solution, slowly add the saponified **palmitic acid-d4** solution.
- Incubation: Incubate the mixture at 37°C for 1 hour to allow for complete conjugation.
- Sterilization and Storage: Sterilize the final **palmitic acid-d4**-BSA conjugate solution by passing it through a 0.22 µm filter. Store aliquots at -20°C.

Targeted Lipidomics Workflow using LC-MS/MS

Palmitic acid-d4 is frequently used as an internal standard to correct for sample loss and ionization variability during lipid extraction and analysis.

1. Lipid Extraction:

- Sample Preparation: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma or cell lysate.
- Internal Standard Spiking: Add a known amount of **Palmitic Acid-d4** (e.g., 10 µL of a 1 mg/mL solution in methanol).
- Solvent Addition: Add 200 µL of ice-cold methanol, vortex for 10 seconds. Add 800 µL of methyl-tert-butyl ether (MTBE), vortex for 10 seconds, and shake for 10 minutes at 4°C.
- Phase Separation: Add 200 µL of LC-MS grade water and vortex for 20 seconds. Centrifuge at 14,000 x g for 5 minutes at 4°C.

- Collection: Carefully collect the upper organic phase containing the lipids into a new tube.
- Drying: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
- Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase (e.g., 100 μ L of 90:10 methanol:water).

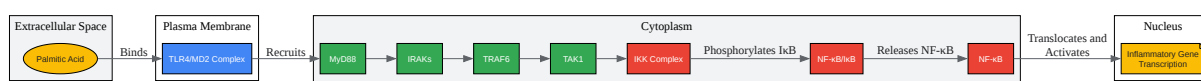
2. LC-MS/MS Analysis:

- Chromatographic Separation: Utilize a C18 reversed-phase column for separation of fatty acids. A typical gradient would be from a mobile phase of water with 0.1% formic acid and acetonitrile to a mobile phase of isopropanol with 0.1% formic acid.
- Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for both endogenous palmitic acid and **palmitic acid-d4** should be monitored.
- Quantification: The peak area of endogenous palmitic acid is normalized to the peak area of the **palmitic acid-d4** internal standard to calculate the absolute concentration.

Signaling Pathway and Experimental Workflow Diagrams

Palmitic Acid-Induced TLR4 Signaling

Palmitic acid, a saturated fatty acid, can act as a ligand for Toll-like Receptor 4 (TLR4), initiating a pro-inflammatory signaling cascade.

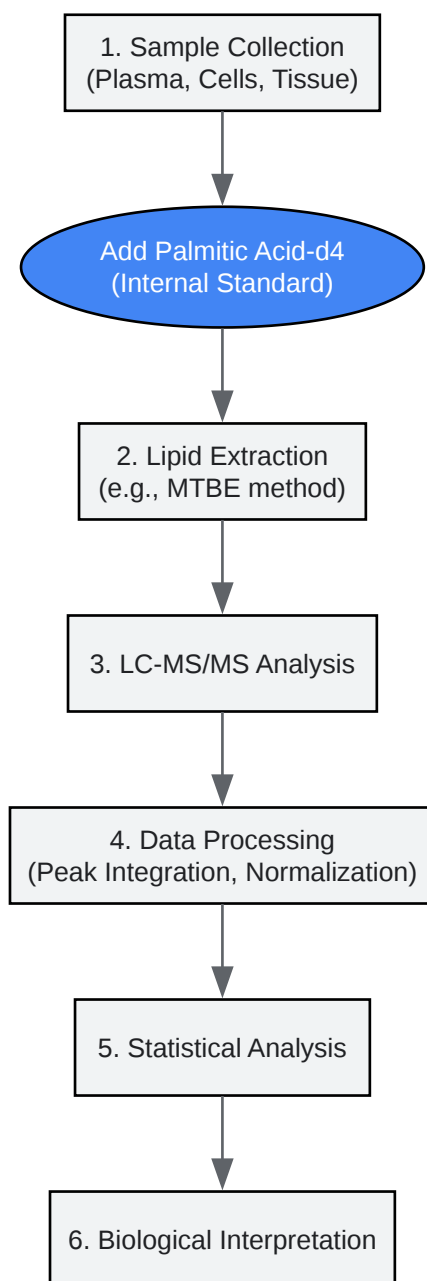


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Caption: Palmitic acid activation of the TLR4 signaling pathway.

General Experimental Workflow for Lipidomics

This diagram illustrates a typical workflow for a lipidomics experiment utilizing a stable isotope-labeled internal standard like **palmitic acid-d4**.



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Caption: A typical experimental workflow for targeted lipidomics.

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